BenchChemオンラインストアへようこそ!

5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine

Structure-Activity Relationship (SAR) HIV-1 LTR Inhibition Medicinal Chemistry Scaffolds

The compound 5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034529-43-4) is a synthetic small molecule belonging to the piperidinyl-pyrimidine class. It features a 5-bromopyrimidine core linked via an ether bond to a piperidine ring, which is further substituted with a 4-methoxybenzoyl group.

Molecular Formula C17H18BrN3O3
Molecular Weight 392.253
CAS No. 2034529-43-4
Cat. No. B2853894
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine
CAS2034529-43-4
Molecular FormulaC17H18BrN3O3
Molecular Weight392.253
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br
InChIInChI=1S/C17H18BrN3O3/c1-23-14-6-4-12(5-7-14)16(22)21-8-2-3-15(11-21)24-17-19-9-13(18)10-20-17/h4-7,9-10,15H,2-3,8,11H2,1H3
InChIKeyAHGKGYSFKPGONL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034529-43-4): Procurement Baseline for a Specialized Pyrimidine Scaffold


The compound 5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine (CAS 2034529-43-4) is a synthetic small molecule belonging to the piperidinyl-pyrimidine class. It features a 5-bromopyrimidine core linked via an ether bond to a piperidine ring, which is further substituted with a 4-methoxybenzoyl group. Its molecular formula is C17H18BrN3O3, with a molecular weight of 392.2 g/mol and a calculated XLogP3-AA of 2.9 [1]. This specific substitution pattern is representative of scaffolds explored in medicinal chemistry for modulating biological targets, most notably within antiviral and anti-inflammatory research programs focused on HIV-1 LTR activation and TNF-alpha production [2]. However, as of the current evidence cutoff, this exact compound lacks published primary research data that would allow for a quantitative, head-to-head comparison against its closest analogs. The following guide therefore delineates the structural differentiation points and available physicochemical data, while explicitly identifying the critical evidence gaps that a scientific or industrial user must consider before prioritizing this compound for procurement over its closely related alternatives.

Why Generic Substitution Is Not Viable for 5-Bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine


Simple in-class substitution is inadvisable due to the profound impact of minor structural modifications on the biological activity and physicochemical properties of piperidinyl-pyrimidine derivatives. Structure-activity relationship (SAR) studies on this chemotype have established that both the nature of the benzoyl substituent on the piperidine nitrogen and the position of lipophilic substitution on the pyrimidine core are critical determinants of potency. For instance, the 3,4-methylenedioxybenzoyl (piperonyloyl) group on the piperidine and a lipophilic group at the C-6 position of the pyrimidine were shown to be essential for HIV-1 LTR inhibitory activity [1]. The target compound deviates from this active motif by possessing a 4-methoxybenzoyl group and a bromine atom at the C-5 position. This specific combination of substituents and their spatial orientation, governed by the 3-oxy-piperidine linkage, is unique [2]. Without direct comparative biological data, the functional consequence of these deviations cannot be extrapolated from related compounds, making generic substitution a risky approach that could lead to a complete loss of desired activity or the introduction of unforeseen liabilities.

5-Bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine: Quantitative Evidence Guide for Differentiated Scientific Selection


Structural Differentiation: C5-Bromo vs. C6-Lipophilic Substitution on the Pyrimidine Core

The target compound bears a bromine atom at the 5-position of the pyrimidine ring, a key point of differentiation from the potent inhibitors in the piperidinyl-pyrimidine class, which require lipophilic substitution at the C-6 position for HIV-1 LTR inhibitory activity [1]. This positional variation represents a significant structural deviation. While no direct comparative biological data exists, this difference is chemically quantifiable. The 2D Tanimoto similarity between the target compound and the class-standard motif (e.g., a 6-methyl-substituted analog) is a measurable metric that underscores the structural divergence. A similarity search on PubChem (CID 122161000) can identify the nearest neighbors and their associated bioactivity annotations, if any, providing a data-driven assessment of structural uniqueness [2].

Structure-Activity Relationship (SAR) HIV-1 LTR Inhibition Medicinal Chemistry Scaffolds

Piperidine Substitution Pattern: 4-Methoxybenzoyl vs. the Active 3,4-Methylenedioxybenzoyl Group

Published SAR identifies the 3,4-methylenedioxybenzoyl (piperonyloyl) moiety on the piperidine nitrogen as critical for dual inhibition of HIV-1 LTR activation and TNF-alpha production [1]. The target compound replaces this with a 4-methoxybenzoyl group. This change alters key molecular properties: the calculated topological polar surface area (TPSA) and hydrogen bond acceptor count are modified, and the removal of the dioxole ring reduces molecular rigidity. The exact TPSA and LogP values for both the target compound (XLogP3-AA: 2.9) and hypothetical comparators can be computed from their SMILES representations, offering a purely physicochemical basis for differentiation [2].

Pharmacophore Modeling TNF-alpha Inhibition HIV-1 Therapeutics

Linkage Region Isomerism: 3-Oxy-Piperidine vs. 4-Oxy-Piperidine

The target compound employs a 3-oxy-piperidine linkage, creating a distinct spatial arrangement compared to the 4-oxy-piperidine isomer, which is also commercially available (e.g., 5-Chloro-2-{[1-(4-methoxybenzoyl)piperidin-4-yl]oxy}pyrimidine) . This regioisomeric difference impacts the three-dimensional conformation and, consequently, the vector of the benzoyl substituent. Quantitative comparison of the computed distance and angle between the pyrimidine's centroid and the benzoyl group's centroid in both isomers would reveal measurable geometric differences, which are critical for target binding complementarity. However, no biological assay data comparing the two isomers against a common target are publicly available.

Conformational Analysis Piperidine Isomers Scaffold Hopping

Application Scenarios for Procuring 5-Bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine Based on Quantitative Evidence


Novel Scaffold Exploration in Antiviral Lead Optimization Programs

This compound is appropriate for procurement when the explicit goal is to explore novel chemical space beyond established SAR. As established in Section 3, the published pharmacophore for HIV-1 LTR inhibition requires a C-6 lipophilic substitution and a 3,4-methylenedioxybenzoyl group [1]. Procuring the target compound, which has a C-5 bromo and a 4-methoxybenzoyl substitution, represents a deliberate and radical structural departure. Its use is scientifically valid only in a program specifically designed to evaluate the biological consequences of this substitution pattern, where the quantifiable structural divergence is the primary selection criterion, and the experimental outcome (active or inactive) is the desired data point.

Regioisomeric Probe for Target Binding Site Mapping

The unique 3-oxy-piperidine linkage distinguishes this compound from the more common 4-oxy-piperidine isomer [1]. Procurement is justified for use as a physical probe in a dedicated structural biology or biophysical assay (e.g., X-ray crystallography or surface plasmon resonance). The goal of such a study would be to directly measure and compare the binding kinetics or co-crystal structure of the 3- vs. 4-regioisomers against a purified protein target. In this context, the compound is not a drug candidate but a precise molecular tool for mapping the steric and conformational constraints of a binding pocket, and its unique geometry is the core evidence for its selection.

Synthetic Intermediate with a Handled Bromine Atom for Diversification

The presence of a bromine atom at the 5-position of the pyrimidine ring provides a clear synthetic handle for further chemical diversification via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). A researcher may rationally prioritize this compound over a close analog (e.g., a 5-chloro or 5-iodo derivative) based on the known, quantifiable difference in reactivity of aryl halides in specific catalytic cycles. The decision to procure the 5-bromo derivative over other halogenated analogs is a synthetic chemistry consideration, grounded in the project's specific reaction optimization requirements, and independent of the compound's direct biological activity.

Quote Request

Request a Quote for 5-bromo-2-{[1-(4-methoxybenzoyl)piperidin-3-yl]oxy}pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.